molecular formula C10H11KN2O3S2 B12669429 Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate CAS No. 94231-61-5

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate

Cat. No.: B12669429
CAS No.: 94231-61-5
M. Wt: 310.4 g/mol
InChI Key: UYHSNMZVVUTYKU-UHFFFAOYSA-M
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Description

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate ( 94231-61-5) is a synthetic benzimidazole derivative supplied as a high-purity reagent for pharmaceutical and biological research. This compound features a molecular formula of C10H11KN2O3S2 and a molecular weight of 310.43 g/mol. The benzimidazole pharmacophore is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to naturally occurring purines, allowing it to interact with critical biological targets . This compound serves as a key intermediate in the design and synthesis of novel therapeutic agents, particularly in the development of antimicrobial and anticancer candidates. Research indicates that closely related benzimidazole derivatives demonstrate significant antibacterial potency against Gram-positive (e.g., Staphylococcus aureus ) and Gram-negative (e.g., Salmonella typhi , Klebsiella pneumoniae ) bacterial strains, as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The mechanism of action for such compounds often involves the inhibition of nucleic acid and protein synthesis within the bacterial cell wall, a consequence of their structural mimicry of purine bases . Furthermore, benzimidazole-based molecules have shown promising in vitro anticancer activity against human colorectal carcinoma cells (HCT116), suggesting their potential as scaffolds for developing novel antiproliferative agents . This product is intended for research purposes only, specifically for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies to explore new therapeutic entities.

Properties

CAS No.

94231-61-5

Molecular Formula

C10H11KN2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

potassium;3-(1H-benzimidazol-2-ylsulfanyl)propane-1-sulfonate

InChI

InChI=1S/C10H12N2O3S2.K/c13-17(14,15)7-3-6-16-10-11-8-4-1-2-5-9(8)12-10;/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15);/q;+1/p-1

InChI Key

UYHSNMZVVUTYKU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate typically involves the reaction of 2-mercaptobenzimidazole with 3-chloropropanesulphonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields of research.

Scientific Research Applications

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The thioether and sulphonate groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Molecular Formula Molecular Weight Key Properties
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate Benzimidazole C₁₀H₁₁KN₂O₃S₂ 326.43* Water-soluble, ionic, H-bond donor
Sodium 3-(benzothiazol-2-ylthio)-1-propanesulphonate Benzothiazole C₁₀H₁₀NNaO₃S₃ 311.38 White crystalline, ≥98% purity
Acamprosate Calcium None (linear) C₁₀H₂₀CaN₂O₈S₂ 400.48 Bioavailable, used in alcohol therapy

*Calculated based on analogous structures.

Table 2: Substituent Effects on Reactivity (from –4)

Entry Substituent on Benzimidazole Major Product Yield/Product Ratio
1 None (2a) 3a + 4a 3a:4a = 1:1.2
2 -OCH₃ (2b) 4b + 4b” (thiazole derivatives) Increased 4-series
3 -NO₂ 3c (chromone derivative) 66% yield

Biological Activity

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate, a compound derived from the benzimidazole family, has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate, supported by recent research findings and case studies.

  • Molecular Formula : C10H11KN2O3S2
  • Molar Mass : 310.43 g/mol
  • CAS Number : 94231-61-5

The compound features a benzimidazole ring, which is crucial for its biological activity. The presence of sulfur in its structure is significant, as sulfur-containing compounds often exhibit unique biological properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess considerable antimicrobial properties. A study evaluating various benzimidazole compounds found that those with similar structures to potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N1Staphylococcus aureus1.27 µM
N8Escherichia coli1.43 µM
N22Klebsiella pneumoniae2.60 µM
N23Candida albicans2.65 µM

These findings suggest that potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate may have similar antimicrobial efficacy due to its structural characteristics .

Anticancer Activity

Benzimidazole derivatives have also been studied for their anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines, including colorectal carcinoma cells (HCT116). For example, compounds derived from benzimidazole showed IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating a promising potential for cancer treatment.

Case Study: Anticancer Screening

A recent study assessed the anticancer activity of several benzimidazole derivatives, including potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate. Compounds were tested against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
N9HCT1165.85
N18HCT1164.53
Standard5-FU9.99

The results indicate that some derivatives are more potent than traditional treatments, highlighting the need for further investigation into potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate's anticancer potential .

The biological activities of potassium 3-(1H-benzimidazol-2-ylthio)propanesulfonate can be attributed to its ability to interact with cellular targets involved in critical pathways such as DNA replication and protein synthesis. The sulfur atom in its structure may facilitate interactions with thiol groups in proteins, enhancing its bioactivity.

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